

Technical Guide: Design & Application of 4-(4-Aminophenyl)-N,N-dimethylbenzamide

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Compound of Interest

Compound Name: 4-(4-Aminophenyl)-N,N-dimethylbenzamide

CAS No.: 166386-41-0

Cat. No.: B581844

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Executive Summary & Chemical Identity

4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: Variable/Generic Structure) represents a "privileged scaffold" in drug discovery. It features a biphenyl core—a structural motif found in over 4% of all approved drugs—bridging two distinct electronic environments: an electron-rich primary amine and an electron-deficient dimethylamide.

This guide moves beyond basic synthesis to treat the molecule as a modular platform. The primary amine serves as a "diversity handle" for library generation (ureas, amides, sulfonamides), while the dimethylamide moiety acts as a metabolic anchor, often improving solubility and metabolic stability compared to naked phenyl rings.

Key Physicochemical Profile

Property	Specification	Relevance
Molecular Formula	C ₁₅ H ₁₆ N ₂ O	Core stoichiometry
Calc.[1][2][3][4] MW	240.30 g/mol	Fragment-based drug design (FBDD) compliant
LogP (Predicted)	-2.3 - 2.5	Ideal lipophilicity for oral bioavailability (Lipinski compliant)
H-Bond Donors	2 (NH ₂)	Critical for target engagement (e.g., kinase hinge binding)
Electronic State	Push-Pull System	Amine (Donor) -> Phenyl -> Phenyl -> Amide (Acceptor)

Module A: Convergent Synthesis Strategy

Objective: To synthesize the target scaffold with >95% purity and <10 ppm residual Palladium.

The Logic of Disconnection

We utilize a Suzuki-Miyaura Cross-Coupling approach.[3][5] Unlike linear synthesis (e.g., nitration followed by reduction), this convergent route prevents regio-isomeric byproducts and allows for late-stage assembly of the biphenyl core.

Retrosynthetic Analysis:

- Fragment A (Electrophile): 4-Bromo-N,N-dimethylbenzamide (Stable, commercially available).
- Fragment B (Nucleophile): 4-Aminophenylboronic acid pinacol ester (Protected boron species prevents protodeboronation).

Protocol 1: Optimized Suzuki Coupling

Scale: 10 mmol (Gram-scale)

Reagents:

- 4-Bromo-N,N-dimethylbenzamide: 2.28 g (10 mmol)
- 4-Aminophenylboronic acid pinacol ester: 2.63 g (12 mmol, 1.2 eq)
- Catalyst: Pd(dppf)Cl₂-DCM: 408 mg (0.5 mmol, 5 mol%)
 - Rationale: The bidentate dppf ligand resists oxidation better than PPh₃ and supports the oxidative addition into the electron-poor aryl bromide.
- Base: K₂CO₃ (2M aq. solution): 10 mL (20 mmol, 2 eq)
- Solvent: 1,4-Dioxane (40 mL)
 - Rationale: Miscible with water, high boiling point for kinetics.

Step-by-Step Methodology:

- Inerting: Charge a 100 mL round-bottom flask with the aryl bromide, boronate ester, and Pd catalyst. Seal with a septum and purge with N₂ for 5 minutes.
- Solvation: Add degassed 1,4-Dioxane via syringe.
- Activation: Add the degassed K₂CO₃ solution. The mixture will turn biphasic.
- Reflux: Heat the reaction to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 228/230).
- Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
- Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Visualization: Synthesis Workflow



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Figure 1: Convergent synthesis workflow emphasizing the critical Palladium scavenging step.

Module B: Purification & Quality Control (Self-Validating System)

The Hidden Variable: Residual Palladium from Suzuki couplings can act as a "false positive" in biological assays (especially kinase assays) or catalyze unwanted side reactions during library derivatization.

Protocol 2: Palladium Scavenging

Standard silica chromatography is often insufficient to remove Pd traces.

- Resuspension: Dissolve the crude brown solid in THF/MeOH (10:1).
- Scavenger Addition: Add SiliaMetS® Thiol (or equivalent thiol-functionalized silica) at 20 wt% relative to the crude mass.
- Agitation: Stir at 40°C for 2 hours. The thiol groups irreversibly bind Pd(II) and Pd(0).
- Filtration: Filter through a 0.45 µm PTFE pad to remove the silica-Pd complex.
- Crystallization: Recrystallize the filtrate from Ethanol/Heptane to yield off-white needles.

Validation Criteria:

- Purity: >98% (HPLC @ 254 nm).
- Pd Content: <20 ppm (ICP-MS). Crucial for biological use.^{[6][7]}

Module C: Derivatization (Library Synthesis)

Objective: Transform the scaffold into active pharmaceutical ingredients (APIs) by exploiting the amine handle.

Reaction Class 1: Urea Formation (Kinase Inhibitor Motif)

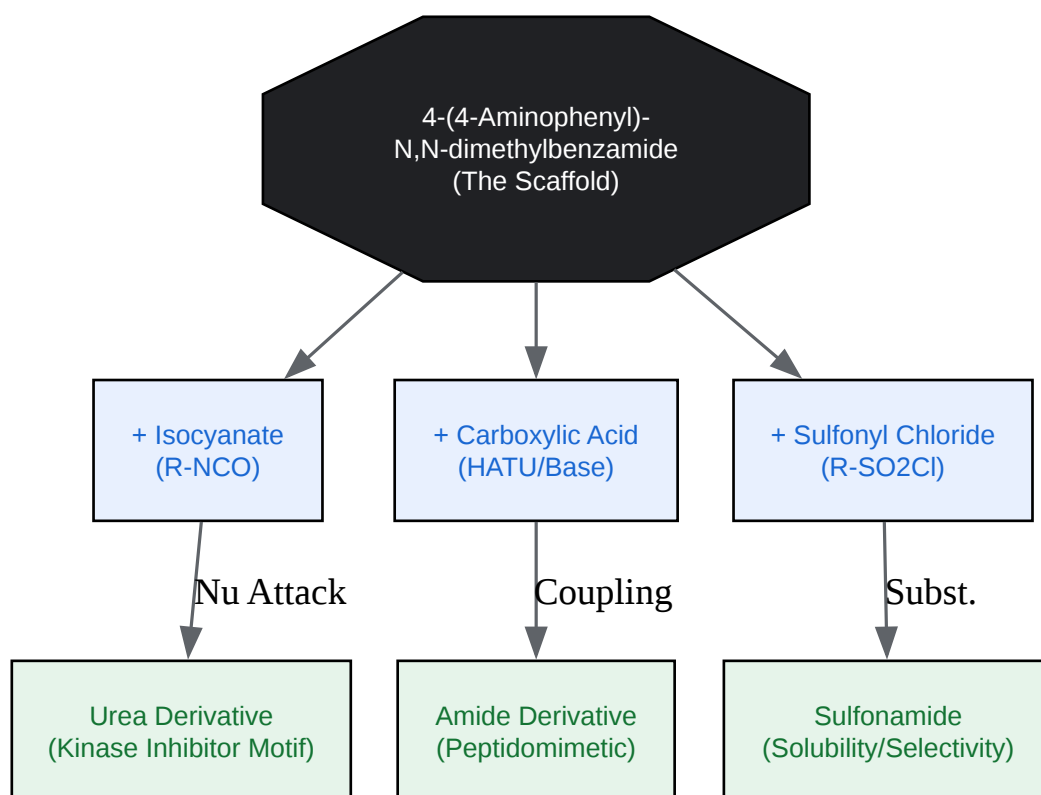
Ureas are classic linkers in kinase inhibitors (e.g., Sorafenib).

- Reagent: Aryl Isocyanates (R-NCO).
- Conditions: DCM, RT, 1 hour. (No base required).
- Mechanism: Nucleophilic attack of the aniline nitrogen on the isocyanate carbon.

Reaction Class 2: Amide Coupling

- Reagent: Acid Chlorides (R-COCl) or Carboxylic Acids + HATU.
- Conditions: DIPEA, DMF, RT.

Visualization: Chemical Space Expansion



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Figure 2: Divergent synthesis pathways converting the scaffold into three distinct pharmacological classes.

Analytical Specifications

To ensure reproducibility across research groups, the following analytical method is standardized.

HPLC Method (Reverse Phase)

- Column: C18 (Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (Aromatic) and 280 nm.

Time (min)	% Phase B	Event
0.0	5%	Equilibration
8.0	95%	Gradient Elution
10.0	95%	Wash
10.1	5%	Re-equilibration

Expected NMR Signals (DMSO-d₆, 400 MHz)

- δ 2.95 (s, 6H): N,N-Dimethyl protons (Characteristic singlet, may split if rotation is restricted).
- δ 5.20 (s, 2H): -NH₂ protons (Broad, exchangeable with D₂O).
- δ 6.60 - 7.60 (m, 8H): Biphenyl aromatic protons. The ring bearing the amine will show upfield shifts (shielding) compared to the amide-bearing ring.

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